molecular formula C13H11BCl2O3 B1591074 (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-26-7

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1591074
M. Wt: 296.9 g/mol
InChI Key: LWCZZSFOCSCENS-UHFFFAOYSA-N
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Description

3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an organic compound with the following properties:



  • Empirical Formula: C<sub>13</sub>H<sub>11</sub>BCl<sub>2</sub>O<sub>3</sub>

  • Molecular Weight: 296.94 g/mol

  • CAS Number: 849062-26-6



Molecular Structure Analysis

The molecular formula suggests that it contains a phenyl ring, a boron atom, and chlorine substituents. The specific arrangement of atoms can be visualized using molecular modeling software.



Chemical Reactions Analysis


  • 1,4-conjugate addition reactions : It can participate in reactions with ethenesulfonamides to form arylethanesulfonamides.

  • Suzuki-Miyaura reactions : It can undergo cross-coupling reactions with dibromotrifluoromethylbenzene.

  • Other coupling reactions : It may react with diazoesters or potassium cyanate.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 216-219°C (literature value).

  • Density : Not specified.

  • Solubility : It is usually soluble in organic solvents.


Scientific Research Applications

Gas-phase Synthesis and Organic Synthesis

Boronic acids, including phenylboronic acid derivatives, are valuable reagents in organic synthesis due to their role in Suzuki coupling reactions. Research has shown the formation of organyl oxoborane monomers in the gas phase, which are crucial intermediates in various organic synthesis processes (Parker et al., 2013).

Materials Science and Nanotechnology

Phenyl boronic acids have been demonstrated to function as binding ligands and anchors for polymers and nanomaterials. For example, a series of phenyl boronic acids conjugated to polyethylene glycol facilitated the aqueous dispersion of single-walled carbon nanotubes, with their structure significantly affecting photoluminescence properties, indicating their potential in materials science and sensor technology (Mu et al., 2012).

Catalysis and Chemical Transformations

Certain boronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been utilized as catalysts in chemical transformations like the dehydrative amidation between carboxylic acids and amines. This showcases their role in facilitating complex organic reactions (Wang et al., 2018).

Environmental Applications

Boronic acids and derivatives have been involved in studies related to the degradation of pollutants, such as the anodic oxidation, electro-Fenton, and photoelectro-Fenton processes using boron-doped diamond anodes. These studies contribute to environmental remediation efforts by exploring efficient methods to mineralize toxic compounds in water (Brillas et al., 2007).

Agricultural and Plant Science

In the agricultural sector, boronic acids, including specific phenylboronic acid derivatives, could potentially influence plant growth and stress response mechanisms. For example, studies on the role of salicylic acid, a phenolic compound, in mitigating oxidative stress in plants under excess boron conditions highlight the broader implications of boron chemistry in plant science (Moustafa-Farag et al., 2020).

Analytical Chemistry and Sensor Technology

Boronic acids have found applications in analytical chemistry, particularly in sensor technology for detecting saccharides and other biological molecules. Their ability to form complexes with saccharides under neutral conditions makes them valuable for developing non-enzymatic glucose sensors and other diagnostic tools (Dowlut & Hall, 2006).

Safety And Hazards


  • Avoid contact with skin and eyes.

  • Provide appropriate exhaust ventilation where dust is formed.

  • Normal fire protection measures apply.


Future Directions

Research on this compound could explore its applications in catalysis, materials science, and drug discovery. Further investigations into its reactivity and potential derivatives are warranted.


Please note that while I’ve provided a comprehensive overview, specific details may vary based on experimental conditions and research findings. For more precise information, consult relevant scientific literature12. 🌟


properties

IUPAC Name

[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCZZSFOCSCENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584549
Record name {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

CAS RN

870777-26-7
Record name {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870777-26-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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